5-Azido-1H-indole-3-acetic acid
Overview
Description
5-Azido-1H-indole-3-acetic acid is a derivative of indole-3-acetic acid, which is a well-known plant hormone. The azido group at the 5-position of the indole ring introduces unique chemical properties, making this compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and plant biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-1H-indole-3-acetic acid typically involves the introduction of the azido group to the indole-3-acetic acid scaffold. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azido group using sodium azide as the nucleophile. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Azido-1H-indole-3-acetic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium azide, polar aprotic solvents like dimethylformamide.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products
Reduction: 5-Amino-1H-indole-3-acetic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
5-Azido-1H-indole-3-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on plant growth and development due to its structural similarity to indole-3-acetic acid.
Medicine: Investigated for its potential as a precursor in the synthesis of bioactive compounds, including pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Azido-1H-indole-3-acetic acid is primarily related to its ability to mimic indole-3-acetic acid, a natural plant hormone. It can interact with auxin receptors in plants, influencing various growth and developmental processes. The azido group may also introduce unique interactions with biological targets, potentially leading to novel biological activities.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: The parent compound, widely studied for its role as a plant hormone.
5-Bromo-1H-indole-3-acetic acid: Another derivative with a halogen substituent at the 5-position.
5-Methyl-1H-indole-3-acetic acid: A derivative with a methyl group at the 5-position.
Uniqueness
5-Azido-1H-indole-3-acetic acid is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical reactions and biological pathways.
Properties
IUPAC Name |
2-(5-azido-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-14-13-7-1-2-9-8(4-7)6(5-12-9)3-10(15)16/h1-2,4-5,12H,3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMGTDQGBHMWAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229697 | |
Record name | 5-Azido-1H-indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79473-10-2 | |
Record name | 5-Azido-1H-indole-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Azido-1H-indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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